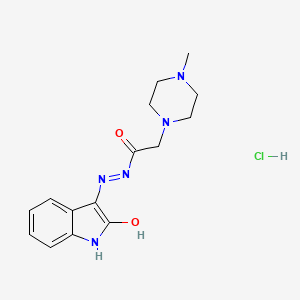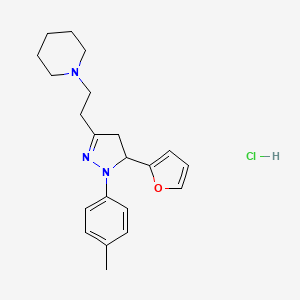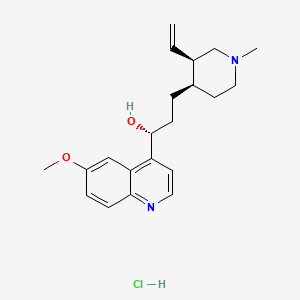
3-(3(R)-Ethenyl-1-methyl-4(R)-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3®-Ethenyl-1-methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol HCl is a complex organic compound with significant applications in medicinal chemistry. This compound features a unique structure combining a piperidyl group, a quinolyl moiety, and a propanol backbone, making it a versatile molecule for various biochemical interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3®-Ethenyl-1-methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol HCl typically involves multiple steps:
-
Formation of the Piperidyl Group: : The piperidyl group can be synthesized through a series of reactions starting from piperidine
-
Quinolyl Moiety Synthesis: : The quinolyl part is synthesized from aniline derivatives through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
-
Coupling Reactions: : The piperidyl and quinolyl intermediates are then coupled using a suitable linker, such as a propanol derivative. This step often involves the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to facilitate the formation of the desired bond.
-
Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process analytical technology (PAT) helps in monitoring and controlling the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidyl and quinolyl moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be performed on the quinolyl moiety using agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the quinolyl ring. Halogenation and nitration are common substitution reactions facilitated by reagents like halogens (Cl₂, Br₂) and nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding mechanisms and interactions at the molecular level.
Medicine
Medically, 3-(3®-Ethenyl-1-methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol HCl is investigated for its potential therapeutic effects. It is explored for its activity against certain diseases, including its role as an antimicrobial or anticancer agent.
Industry
In the industrial sector, the compound is used in the development of pharmaceuticals and agrochemicals. Its versatility makes it a key component in the synthesis of various active ingredients.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The piperidyl group is known to interact with neurotransmitter receptors, while the quinolyl moiety can intercalate with DNA, affecting transcription and replication processes. The propanol backbone facilitates the overall binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinine: Shares the quinolyl moiety but differs in the side chain structure.
Piperidine: Contains the piperidyl group but lacks the quinolyl and propanol components.
Chloroquine: Similar in having a quinolyl moiety but with different substituents and therapeutic applications.
Uniqueness
3-(3®-Ethenyl-1-methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol HCl is unique due to its combined structural features, which confer specific biochemical properties and therapeutic potential. Its ability to interact with multiple molecular targets makes it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
83272-94-0 |
|---|---|
Formule moléculaire |
C21H29ClN2O2 |
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
(1R)-3-[(3R,4R)-3-ethenyl-1-methylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H28N2O2.ClH/c1-4-15-14-23(2)12-10-16(15)5-8-21(24)18-9-11-22-20-7-6-17(25-3)13-19(18)20;/h4,6-7,9,11,13,15-16,21,24H,1,5,8,10,12,14H2,2-3H3;1H/t15-,16+,21+;/m0./s1 |
Clé InChI |
DQEYUSYZNCHAPH-VHWSNQOYSA-N |
SMILES isomérique |
CN1CC[C@H]([C@H](C1)C=C)CC[C@H](C2=C3C=C(C=CC3=NC=C2)OC)O.Cl |
SMILES canonique |
CN1CCC(C(C1)C=C)CCC(C2=C3C=C(C=CC3=NC=C2)OC)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


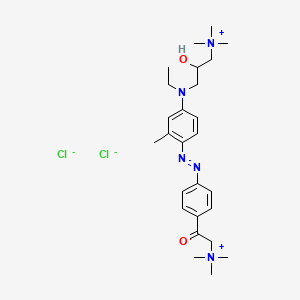
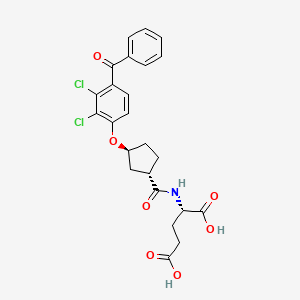
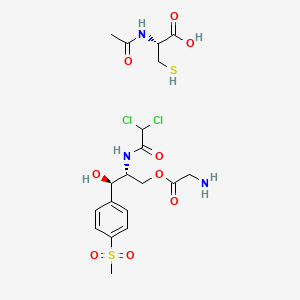
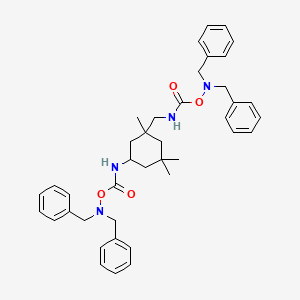
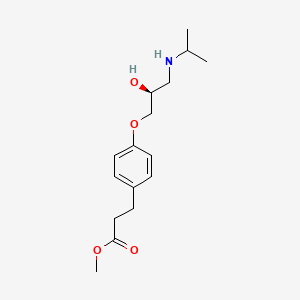
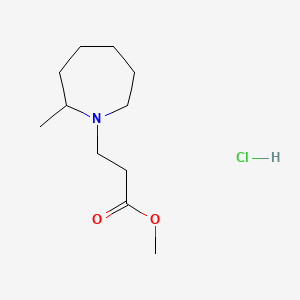

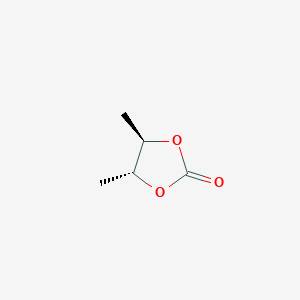
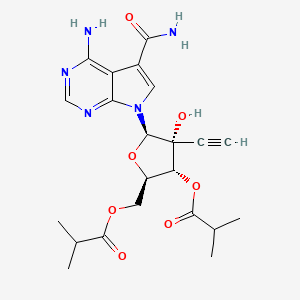

![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride](/img/structure/B12773499.png)
